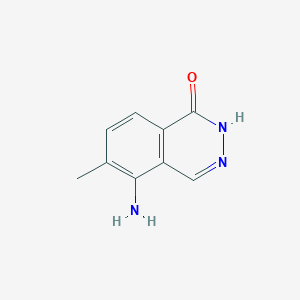

5-amino-6-methylphthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

5-amino-6-methyl-2H-phthalazin-1-one |

InChI |

InChI=1S/C9H9N3O/c1-5-2-3-6-7(8(5)10)4-11-12-9(6)13/h2-4H,10H2,1H3,(H,12,13) |

InChI Key |

UIRPNYSXRWNHMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)NN=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 6 Methylphthalazin 1 2h One and Its Analogues

Established Synthetic Pathways to the Phthalazin-1(2H)-one Core

The construction of the fundamental phthalazin-1(2H)-one structure is most commonly achieved through cyclocondensation reactions, which involve the formation of the diazine ring from acyclic precursors. nih.gov An alternative and powerful strategy involves the initial synthesis of a functionalized phthalazinone, such as a halogenated derivative, which then serves as a versatile precursor for introducing a variety of substituents through cross-coupling reactions.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of phthalazinone synthesis, typically involving the reaction of a benzene (B151609) derivative bearing two adjacent, reactive functional groups with a hydrazine-based reagent. These methods are valued for their directness in assembling the heterocyclic core.

One of the most traditional and widely employed methods for synthesizing 4-substituted phthalazin-1(2H)-ones is the condensation of 2-acylbenzoic acids with hydrazine (B178648). researchgate.net This reaction proceeds by treating the keto-acid starting material with hydrazine hydrate (B1144303), often in a suitable solvent like ethanol (B145695), to facilitate the cyclization and dehydration, yielding the phthalazinone ring. longdom.orgekb.eg

The reaction of phthalic anhydride (B1165640) with aromatic hydrocarbons under Friedel-Crafts conditions is a common route to obtain the necessary 2-aroylbenzoic acid precursors. longdom.orgekb.eg A key challenge in this synthesis, particularly on an industrial scale, is controlling the levels of residual hydrazine, a toxic and reactive reagent, in the final product. sci-hub.st To address this, a robust one-pot, two-step process has been developed. researchgate.netsci-hub.st This improved method involves the initial reaction of the 2-acylbenzoic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms an acylimidazole intermediate. This intermediate then reacts with an aqueous solution of hydrazine in a controlled manner. This approach allows the reaction to be addition-controlled, minimizing the risk associated with unreacted hydrazine and preventing its entrainment during product crystallization. sci-hub.st

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2-Acylbenzoic acid | Hydrazine hydrate | Ethanol, reflux | 4-Substituted phthalazin-1(2H)-one | Good | longdom.org |

| 2-Acylbenzoic acid | 1) CDI 2) Hydrazine (aq.) | DMF, 20-25°C | 4-Substituted phthalazin-1(2H)-one | >80% | sci-hub.st |

| Phthalic anhydride, m-xylene | 1) AlCl₃ 2) Hydrazine hydrate | Friedel-Crafts, then cyclization | 4-(2,4-dimethylphenyl)phthalazin-1(2H)-one | Not specified | ekb.eg |

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach aligns with the principles of green chemistry by improving efficiency and atom economy. nih.gov Several MCR strategies have been developed for the synthesis of phthalazinone derivatives and related fused heterocyclic systems.

One such method involves an ultrasound-promoted, one-pot synthesis from arenes, cyclic anhydrides, and aryl hydrazines, using a recyclable ionic liquid catalyst. researchgate.net Another prominent MCR involves the reaction of phthalhydrazide (B32825) (formed in situ from phthalic anhydride or phthalimide (B116566) and hydrazine), an aldehyde, and a C-H activated acid like malononitrile. longdom.org This four-component reaction, often catalyzed by an organocatalyst like proline, efficiently yields complex fused systems such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. These MCRs provide rapid access to a wide array of highly functionalized heterocyclic frameworks. researchgate.net

| Components | Catalyst / Conditions | Product Type | Reference |

| Arene, Cyclic anhydride, Aryl hydrazine | [bmim]Br/AlCl₃, Ultrasound | Pyridazinones and Phthalazinones | researchgate.net |

| Phthalimide, Hydrazine hydrate, Aldehyde, Malononitrile | Proline, Ethanol/Water, 80°C | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | |

| Phthalic anhydride, Hydrazine hydrate, Aldehyde, Malononitrile | CuI nanoparticles, Solvent-free | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | |

| Phthalimide, Hydrazine hydrate, Aldehyde, Malononitrile/Ethyl cyanoacetate | NiCl₂·6H₂O | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione | longdom.org |

Synthesis of Halogenated Phthalazinones as Precursors

The synthesis of halogenated phthalazinones provides a strategic entry point for extensive functionalization. A halogen atom, typically bromine or chlorine, installed at a specific position on the phthalazinone core acts as a versatile chemical handle for subsequent palladium-catalyzed cross-coupling reactions, enabling the introduction of amino, alkyl, aryl, and other groups. beilstein-journals.org

Selective halogenation of the phthalazinone ring is critical for its use as a synthetic precursor. The reactivity of the different positions on the aromatic ring allows for regioselective introduction of halogen atoms. Direct bromination of the parent phthalazin-1(2H)-one at the C4 position can be achieved efficiently using reagents like potassium tribromide. beilstein-journals.org Other common halogenating agents for heterocyclic compounds include N-halosuccinimides (e.g., N-bromosuccinimide, NBS), which are often used for their ease of handling and selectivity. researchgate.net For more eco-friendly approaches, systems using sodium halides (NaX) in combination with an oxidant like hydrogen peroxide (H₂O₂) can be employed to generate the halogenating species in situ. researchgate.net The choice of reagent and reaction conditions determines the position and degree of halogenation. libretexts.org

| Substrate | Halogenating Agent | Position Halogenated | Reference |

| Phthalazin-1(2H)-one | Potassium tribromide (KBr₃) | C4 | beilstein-journals.org |

| Heterocycles (general) | N-Halosuccinimide (NXS) | Varies | researchgate.net |

| Porphyrins (aromatic core) | Sodium Halide (NaX) / H₂O₂ | Varies | researchgate.net |

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.org In the context of phthalazinone synthesis, palladium-catalyzed reactions are employed both for the primary ring-forming step and for the subsequent functionalization of halogenated precursors.

A notable method for ring closure is the palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides. rsc.org This process involves an electrophilic ortho-palladation on the benzoyl ring, followed by C-arylation of the carbon-nitrogen double bond to construct the phthalazinone core directly through C-H activation. rsc.orgresearchgate.net

More commonly, palladium catalysis is used to modify halogenated phthalazinone intermediates. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. researchgate.net This reaction is particularly relevant for the synthesis of aminophthalazinones, including analogues of 5-amino-6-methylphthalazin-1(2H)-one. In this approach, a 4-bromophthalazinone precursor is coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand to furnish the corresponding 4-aminophthalazinone derivative in good yields. beilstein-journals.orgnih.gov It is often necessary to first protect the N2 position of the phthalazinone ring (e.g., with an alkyl group) before performing the coupling, as the acidic N-H moiety can interfere with the catalytic cycle. beilstein-journals.orgresearchgate.net

| Starting Material(s) | Catalyst / Ligand | Reaction Type | Product | Reference |

| N'-Methylenebenzohydrazide | Pd(OAc)₂ | Intramolecular C-H/C-H Coupling (Ring Closure) | Phthalazin-1(2H)-one | rsc.org |

| 4-Bromo-2-alkylphthalazin-1(2H)-one + Amine | Pd₂(dba)₃ / Xantphos | Buchwald-Hartwig Amination (C-N Coupling) | 4-Amino-2-alkylphthalazin-1(2H)-one | beilstein-journals.org |

| Aryl/Vinyl Halide + Organoborane | Palladium Catalyst | Suzuki Coupling (C-C Coupling) | Biaryl / Conjugated system | libretexts.org |

Specific Synthesis of this compound

The creation of this compound is generally achieved through a multi-step process. The key steps involve the formation of the 6-methylphthalazin-1(2H)-one intermediate, followed by the introduction of an amino group at the 5-position. This staged approach allows for controlled functionalization of the aromatic ring.

The initial and crucial phase in the synthesis is the incorporation of a methyl group at the 6-position of the phthalazinone structure. This is most commonly and efficiently achieved by starting with a precursor that already contains the methyl group in the desired location, which then undergoes cyclization to form the heterocyclic ring.

While direct methylation of the pre-formed phthalazin-1(2H)-one ring is theoretically possible, achieving regioselectivity at the 6-position is challenging. Electrophilic substitution reactions on the benzene ring portion of the phthalazinone are complex. Therefore, this is not the preferred industrial or laboratory method for synthesizing the 6-methyl derivative.

The most direct and widely used method for synthesizing 6-methylphthalazin-1(2H)-one involves the cyclocondensation of a suitably substituted precursor. The synthesis begins with 4-methylphthalic anhydride. prepchem.comgoogle.com This commercially available or readily synthesized starting material ensures the methyl group is correctly positioned from the outset.

The synthesis proceeds by reacting 4-methylphthalic anhydride with hydrazine hydrate (N₂H₄·H₂O). This reaction is a classic method for forming the phthalazinone ring system. nih.govresearchgate.net The condensation reaction typically occurs by refluxing the reactants in a suitable solvent, such as ethanol, to yield 6-methylphthalazin-1(2H)-one. This precursor-based strategy is highly efficient and avoids issues with regioselectivity that would be present in direct methylation attempts.

Table 1: Synthesis of 6-methylphthalazin-1(2H)-one via Precursor Method

| Starting Material | Reagent | Product | Notes |

| 4-Methylphthalic Anhydride | Hydrazine Hydrate | 6-methylphthalazin-1(2H)-one | A common and efficient cyclocondensation reaction. |

With the 6-methylphthalazin-1(2H)-one intermediate in hand, the next stage is the introduction of the amino group at the 5-position. The standard and effective method for this transformation is a two-step process involving nitration followed by reduction.

This two-step sequence is a fundamental strategy in aromatic chemistry for the installation of an amino group. The first step involves electrophilic aromatic substitution to introduce a nitro group (—NO₂), which is then reduced in the second step to the desired amino group (—NH₂).

The nitration of 6-methylphthalazin-1(2H)-one is a critical, regioselective step. The goal is to introduce a nitro group specifically at the 5-position. The directing effects of the substituents on the aromatic ring govern the position of nitration. The methyl group at C-6 is an activating, ortho-, para-directing group. The phthalazinone ring itself, particularly the carbonyl group and the fused heterocyclic portion, acts as a deactivating group.

The position ortho to the methyl group at C-5 is activated. The other ortho position (C-7) is also activated, but the position at C-5 is generally favored. The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. researchgate.net The conditions must be carefully controlled to achieve mono-nitration and prevent the formation of dinitrated or other isomeric byproducts. nih.gov The steric and electronic effects combine to selectively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C-5 position, yielding 6-methyl-5-nitrophthalazin-1(2H)-one. researchgate.net

Following successful nitration, the nitro group of 6-methyl-5-nitrophthalazin-1(2H)-one is reduced to an amino group. This reduction is a standard transformation and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C) or chemical reduction using metals in acidic media (e.g., tin(II) chloride in hydrochloric acid). This step proceeds in high yield to give the final product, this compound.

Table 2: Two-Step Synthesis of the Amino Group

| Step | Intermediate | Reagents | Product | Purpose |

| 1 | 6-methylphthalazin-1(2H)-one | HNO₃ / H₂SO₄ | 6-methyl-5-nitrophthalazin-1(2H)-one | Regioselective introduction of a nitro group at the C-5 position. |

| 2 | 6-methyl-5-nitrophthalazin-1(2H)-one | e.g., SnCl₂/HCl or H₂/Pd-C | This compound | Reduction of the nitro group to the target amino group. |

Introduction of the Amino Group at the 5-Position

Nitration and Subsequent Reduction Methodologies

Catalytic Hydrogenation for Amino Group Generation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a preferred catalyst for this transformation due to its high activity and selectivity. commonorganicchemistry.commasterorganicchemistry.com The reaction is generally clean, with water being the only byproduct, and often proceeds under mild conditions. researchgate.net

The general mechanism on the catalyst surface involves the adsorption of both the nitro compound and molecular hydrogen. The H-H bond is cleaved, and hydrogen atoms are sequentially added to the oxygen atoms of the nitro group, leading to intermediates that are ultimately converted to the amino group with the formation of water. masterorganicchemistry.com

While specific literature on the catalytic hydrogenation of 6-methyl-5-nitrophthalazin-1(2H)-one is not prevalent, the methodology has been successfully applied to structurally similar compounds. For instance, in the synthesis of 5-amino-6-methyl benzimidazolone, a close analogue, the precursor 5-nitro-6-methyl benzimidazolone is reduced via catalytic hydrogenation. google.com The reaction is carried out using a nickel catalyst in a methanol (B129727) solvent. The process involves heating to 60-80°C under a hydrogen pressure of 1.0-3.0 MPa, affording the desired amino product in high yield. google.com This example underscores the applicability of catalytic hydrogenation for producing amino-substituted heterocyclic systems analogous to this compound.

Table 1: Example of Catalytic Hydrogenation for an Analogue Compound

| Precursor | Catalyst | Solvent | Temperature | Pressure | Product | Yield | Reference |

|---|

Iron Powder Reduction for Amino Group Generation

The reduction of aromatic nitro groups using iron metal in the presence of an acid is a classic, reliable, and cost-effective synthetic method. commonorganicchemistry.com This technique, often referred to as the Béchamp reduction, is particularly useful in laboratory and industrial settings due to its mild conditions and tolerance of various functional groups. vedantu.com The most common system employs iron powder (or iron filings) with a catalytic amount of hydrochloric acid (HCl) in a protic solvent like ethanol or water. doubtnut.comyoutube.com

The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group. The acid serves to activate the iron surface and participates in the protonation of intermediates. A key advantage of this method is that the in-situ generated iron(II) chloride (FeCl₂) can be hydrolyzed to regenerate HCl, meaning only a small, substoichiometric amount of acid is required to drive the reaction to completion. doubtnut.com

This method is broadly applicable to a wide range of aromatic nitro compounds, converting them to aromatic primary amines. vedantu.com The general procedure involves stirring the nitroaromatic substrate with an excess of iron powder in a solvent mixture (e.g., ethanol/water) and adding a small amount of acid. The reaction is typically heated to reflux to ensure completion. The workup involves filtering out the iron and iron oxides, followed by extraction of the product. Given its wide substrate scope, this method is a highly viable route for the synthesis of this compound from its 5-nitro precursor.

Table 2: General Conditions for Iron Powder Reduction

| Reagents | Acid | Typical Solvents | Conditions | Product | Reference |

|---|

Palladium-Catalyzed Amination Techniques

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen (C-N) bonds, providing a direct route to aminophthalazinones from their corresponding halo-phthalazinone precursors. These methods offer significant advantages over traditional multi-step syntheses that often require harsh conditions. beilstein-journals.org

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for synthesizing aryl amines from aryl halides or triflates. beilstein-journals.org This reaction has been successfully applied to the synthesis of various aminophthalazinone analogues. The strategy involves coupling a brominated phthalazinone derivative with a desired amine in the presence of a palladium catalyst, a suitable ligand, and a base.

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.

In the synthesis of 4-aminophthalazin-1(2H)-one derivatives, this strategy has been employed effectively. For example, 4-bromo-2-methylphthalazin-1(2H)-one can be coupled with a variety of amines, including cyclic, aromatic, and benzylamines, to produce the corresponding 4-amino derivatives in good yields. beilstein-journals.org

Table 3: Buchwald-Hartwig Amination of 4-bromo-2-methylphthalazin-1(2H)-one with Various Amines

| Amine | Product | Yield | Reference |

|---|---|---|---|

| Morpholine | 4-morpholino-2-methylphthalazin-1(2H)-one | 77% | beilstein-journals.org |

| Piperidine | 2-methyl-4-(piperidin-1-yl)phthalazin-1(2H)-one | 85% | beilstein-journals.org |

Optimization of Catalytic Conditions for Amination

The success of the Buchwald-Hartwig amination is highly dependent on the careful optimization of several reaction parameters, including the choice of palladium source, ligand, base, and solvent.

Palladium Source and Ligand: The combination of the palladium precursor and the phosphine (B1218219) ligand is crucial for an efficient catalytic system. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used precursor. Ligand selection is critical; bulky, electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination. For the amination of bromophthalazinones, ligands such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) have proven to be effective. beilstein-journals.org The use of bidentate phosphine ligands can accelerate the reaction and improve yields compared to first-generation catalysts.

Base Selection: The base plays a vital role in the deprotonation of the amine and/or the palladium-amine complex. The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases are typically preferred. For phthalazinone synthesis, strong bases like potassium tert-butoxide (t-BuOK) have been used effectively. Weaker bases may require higher reaction temperatures or increased catalyst loadings.

Catalyst Loading: Optimizing the catalyst loading is important for both efficiency and cost. While higher loadings can increase reaction rates, minimizing the amount of the expensive palladium catalyst is desirable. Studies have shown that catalyst loading can be varied, with amounts around 15 mol% being effective in some phthalazinone syntheses, though optimization can often lower this requirement. beilstein-journals.org

Optimization of Synthetic Reaction Parameters

Beyond the core catalytic system, other reaction parameters must be fine-tuned to maximize the yield and purity of the desired product. The selection of the solvent system is a paramount consideration in this optimization process.

Solvent System Selection and Effects on Yield and Selectivity

In the synthesis of aminophthalazinones via Buchwald-Hartwig coupling, 1,4-dioxane (B91453) has been identified as an effective solvent. beilstein-journals.org It is capable of dissolving the organic substrates and the catalyst complex, and it has a sufficiently high boiling point to allow for thermal reactions when necessary. Research on the amination of 4-bromo-2-methylphthalazin-1(2H)-one utilized 1,4-dioxane to achieve good to excellent yields with various amines. beilstein-journals.org

The choice of solvent can be critical and is often screened during reaction development. For example, in a high-throughput screening of Buchwald-Hartwig conditions, both toluene (B28343) and DMF were found to be effective solvents, with DMF providing slightly more positive results in that specific study. The selection between such solvents can depend on the specific substrates and catalyst system being employed.

Temperature and Pressure Control in Reaction Processes

The thermodynamic and kinetic outcomes of synthetic reactions leading to phthalazinone cores are highly dependent on temperature and pressure. Precise control of these parameters is essential for directing the reaction towards the desired product, minimizing side reactions, and ensuring optimal yields.

Higher reaction temperatures are often employed to overcome activation energy barriers, particularly in cyclization and condensation reactions. For instance, in the synthesis of high molecular weight poly(phthalazinone ether)s through Ullmann condensation, higher polymerization temperatures facilitated the formation of the desired polymer, with optimal results observed between 190-195°C. researchgate.net In other cases, refluxing in solvents like ethanol or dioxane is a common strategy to drive reactions to completion, such as in the synthesis of various phthalazinone derivatives from acetohydrazide scaffolds. fayoum.edu.eg However, elevated temperatures can also lead to degradation or the formation of unwanted byproducts, necessitating careful optimization for each specific transformation.

Pressure is another critical variable, especially in reactions involving gaseous reagents or intermediates, or when aiming to influence reaction pathways in the solid state. While specific high-pressure synthesis data for this compound is not prevalent, studies on related heterocyclic compounds like pyrimidine (B1678525) and s-triazine demonstrate the profound impact of pressure. aip.orgresearchgate.net High pressure can induce phase transitions and chemical reactions, including polymerization and ring-opening, at pressures ranging from 1.1 GPa to over 20 GPa. aip.orgresearchgate.net This suggests that in specialized syntheses, pressure could be a tool to access novel analogues or to control polymorphism of the final product. For most standard laboratory syntheses of phthalazinone derivatives, reactions are typically conducted at atmospheric pressure, sometimes under an inert atmosphere like argon to prevent side reactions. researchgate.net

Table 1: Influence of Temperature and Pressure on Phthalazinone Analogue Synthesis

| Parameter | Effect | Example Application | Citation |

| Temperature | Increased reaction rates, overcoming activation barriers. | Polymerization of phthalazinone ethers optimal at 190-195°C. | researchgate.net |

| Can lead to degradation or side products if not optimized. | Synthesis of pyrazole (B372694) derivatives from acetohydrazide requires controlled heating. | fayoum.edu.eg | |

| Pressure | Can induce phase transitions and chemical transformations. | High-pressure studies on pyrimidine show phase changes and amorphization. | aip.orgresearchgate.net |

| Control of gaseous reagent concentration. | Reactions involving carbon monoxide for phthalazinone synthesis are conducted under atmospheric pressure of CO. | longdom.org |

Catalyst Loading and Ligand Effects in Metal-Mediated Syntheses

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a crucial parameter to optimize. While higher loadings can increase reaction rates, they also add to the cost and can lead to higher levels of residual metal in the final product, which is a significant concern in pharmaceutical applications. nih.gov Research focuses on developing highly active catalytic systems that perform efficiently at low loadings (expressed in mol % or ppm). nih.govnih.gov For instance, efficient Stille cross-coupling reactions have been developed using very low loadings of Pd(OAc)₂. nih.gov The goal is to maximize the turnover number (TON), which represents the number of moles of product formed per mole of catalyst.

Ligand Effects: Ligands play a multifaceted role in catalysis. They stabilize the metal center, influence its electronic properties and steric environment, and are often decisive in controlling the reaction's outcome. acs.orgnih.gov The choice of ligand can dramatically affect chemo- and regioselectivity. acs.orgnih.gov

In the context of synthesizing N-heterocycles, including phthalazinone analogues, various phosphine-based ligands are commonly used:

Monodentate Phosphines: Ligands like triphenylphosphine (B44618) (PPh₃) are widely used. The metal-to-ligand ratio can dictate the reaction pathway; for example, in intramolecular Heck reactions, a higher PPh₃ concentration can favor the formation of specific ring sizes and suppress side reactions. acs.org

Buchwald-type Phosphines: Bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly effective in promoting challenging cross-coupling reactions, including the amination of bromophthalazinones to create amino-substituted derivatives. rsc.orgrsc.org

Bidentate Phosphines: Ligands like Xantphos are used in palladium-catalyzed amination reactions, although their success can be condition-dependent. beilstein-journals.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands, sometimes offering superior stability and reactivity compared to phosphines. rsc.orgst-andrews.ac.uk

The interplay between the ligand, the metal precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), and the base is complex and must be fine-tuned to achieve the desired site-selective functionalization of the phthalazinone core. rsc.orgincatt.nl

Table 2: Catalytic Systems in the Synthesis of Phthalazinone Analogues

| Reaction Type | Catalyst/Precursor | Ligand | Key Findings | Citation |

| Intramolecular Heck | Pd(OAc)₂ | PPh₃ | Ligand amount dictates regioselectivity and suppresses side reactions. | acs.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂ | Xantphos | Used for the synthesis of 4-aminophthalazinones from 4-bromophthalazinones. | beilstein-journals.orgnih.gov |

| Ullmann Condensation | Cuprous Chloride | Quinoline | Catalyzes C-N and C-O bond formation in polymerization. | researchgate.net |

| Carbonylative Cyclization | Pd(OAc)₂ | - | In situ generation of palladium(0) for synthesis from 2-iodobenzyl bromide. | longdom.org |

Purification Techniques for High Purity Target Compound

Achieving high purity of the final compound is a critical step, particularly for applications in medicinal chemistry and materials science. The purification strategy for this compound and its analogues typically involves a combination of techniques to remove unreacted starting materials, reagents, catalyst residues, and reaction byproducts.

Crystallization: This is one of the most common and effective methods for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial. For example, some phthalazinone derivatives have been successfully crystallized from an ethyl acetate-petroleum ether mixture. nih.gov The process often involves filtering the reaction mixture and washing the solid product with appropriate solvents to remove soluble impurities. nih.govnih.gov

Chromatography: When crystallization is insufficient or impractical, chromatographic techniques are employed.

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the separation. It is highly effective for separating compounds with different polarities. For instance, the purification of certain phthalazinone derivatives has been achieved using flash chromatography with a methanol-chloroform solvent system. researchgate.net

Thin-Layer Chromatography (TLC): While primarily an analytical tool, TLC is essential during synthesis and purification. It is used to monitor the progress of a reaction and to identify the optimal solvent system for column chromatography. nih.gov

Filtration and Washing: Following a reaction where the product precipitates out of the solution, simple filtration is the first step of isolation. The collected solid is then washed with specific solvents to remove residual reagents and byproducts. For example, washing with 0.1N HCl, 5% Na₂CO₃, and water has been used to purify certain phthalazine (B143731) derivatives before subsequent crystallization. nih.gov

The combination of these techniques is tailored to the specific physical and chemical properties of the target compound to ensure the removal of impurities and achieve the desired high purity.

Table 3: Common Purification Techniques for Phthalazinone Derivatives

| Technique | Description | Application Example | Citation |

| Crystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to cool and form crystals. | Use of ethyl acetate-petroleum ether to obtain pure phthalazinone products. | nih.gov |

| Flash Chromatography | A rapid column chromatography technique using pressure to elute the solvent. | Separation using a MeOH-CHCl₃ solvent system. | researchgate.net |

| Filtration & Washing | Isolation of a solid product from a liquid, followed by washing with solvents to remove impurities. | Washing with acidic and basic aqueous solutions, followed by water. | nih.gov |

| Thin-Layer Chromatography (TLC) | Analytical technique used to monitor reaction progress and determine appropriate conditions for column chromatography. | Used to monitor the conversion of starting materials to products. | nih.gov |

Reactivity and Reaction Mechanisms of 5 Amino 6 Methylphthalazin 1 2h One

Chemical Transformations at the Phthalazinone Hetero Ring

The phthalazinone ring system possesses a lactam structure, which influences its reactivity. The nitrogen atom at the 2-position (N-2) is a key site for chemical modifications, primarily through alkylation and acylation reactions.

N-alkylation of the phthalazinone ring is a common strategy to introduce various functional groups, which can modulate the molecule's biological and chemical properties. The alkylation of phthalazinones is dependent on the reaction conditions and can occur at either the nitrogen or the oxygen atom due to lactam-lactim tautomerism. nih.gov However, it has been demonstrated that potassium salts of phthalazinones or their bromo derivatives are selectively alkylated on the nitrogen atom. nih.gov

The N-2 position of the phthalazinone core is nucleophilic and can be readily alkylated using various alkylating agents in the presence of a base. nih.govmonash.edu This reaction typically proceeds via an SN2 mechanism. Common alkylating agents include simple alkyl halides such as methyl iodide or isopropyl iodide, as well as more complex halides like 2-chloro-N,N-dimethylethylamine hydrochloride. nih.gov The choice of base and solvent is crucial for reaction efficiency; potassium carbonate in an anhydrous solvent like acetone (B3395972) is a frequently used system. nih.gov

N-acylation reactions can also occur at the N-2 position, introducing an acyl group. These reactions are important for creating amide functionalities, further diversifying the chemical space of phthalazinone derivatives.

Table 1: Examples of N-Alkylation Reactions on Phthalazinone Derivatives

| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | K2CO3 | Acetone | 4-Bromo-2-methylphthalazin-1(2H)-one | 85 | nih.gov |

| Isopropyl Iodide | K2CO3 | Acetone | 4-Bromo-2-isopropylphthalazin-1(2H)-one | 84 | nih.gov |

| 2-Chloro-N,N-dimethylethylamine HCl | K2CO3 | Acetone | 4-Bromo-2-(2-(dimethylamino)ethyl)phthalazin-1(2H)-one | 53 | researchgate.net |

| 4-(2-Chloroethyl)morpholine HCl | K2CO3 | Acetone | 4-Bromo-2-(2-morpholinoethyl)phthalazin-1(2H)-one | 61 | researchgate.net |

Information regarding the reduction of the heterocyclic system of 5-amino-6-methylphthalazin-1(2H)-one is not extensively detailed in the current scientific literature. The phthalazinone ring contains a cyclic amide (lactam) and an embedded hydrazone-like moiety, which could potentially be targeted by reducing agents. Generally, the reduction of lactams to cyclic amines is a known transformation, often requiring strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation could also be a possibility, although conditions would need to be carefully selected to avoid reduction of the aromatic ring or other functional groups. The specific reactivity of the 5-amino-6-methyl substituted phthalazinone ring to reduction remains an area for further investigation.

Transformations Involving the Amino Group at the 5-Position

The primary amino group at the 5-position of the benzene (B151609) ring is a versatile functional group that significantly influences the molecule's reactivity. It can act as a nucleophile and participate in a variety of chemical transformations, most notably condensation reactions.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. The amino group of this compound is a potent nucleophile, making it highly reactive towards electrophilic carbonyl carbons in aldehydes and ketones.

One of the most characteristic reactions of primary amines is the formation of Schiff bases (or imines) through condensation with aldehydes or ketones. nih.gov This reversible reaction is typically catalyzed by either an acid or a base and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. anveshanaindia.com This intermediate then undergoes dehydration to yield the stable imine product. anveshanaindia.com

The general mechanism involves the protonation of the carbonyl oxygen (if under acidic conditions) to increase the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen of the amino group then attacks the carbonyl carbon. A proton transfer from the nitrogen to the oxygen is followed by the elimination of a water molecule to form the C=N double bond characteristic of a Schiff base. anveshanaindia.com Aromatic aldehydes are often used as reaction partners as they form more stable, conjugated Schiff bases compared to aliphatic aldehydes. anveshanaindia.com

Table 2: General Conditions for Schiff Base Formation with Aromatic Amines

| Carbonyl Compound | Catalyst | Solvent | General Product Structure | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes (e.g., Benzaldehyde, Vanillin) | Glacial Acetic Acid | Ethanol (B145695) | Aryl-imine | ajol.info |

| Aromatic Ketones (e.g., Acetophenone) | - | Toluene (B28343) | Aryl-ketimine | anveshanaindia.com |

| Furfural | - | - | Furan-containing imine | nih.gov |

Beyond simple aldehydes and ketones, the amino group can react with a wider range of carbonyl-containing compounds. These reactions are fundamental in building more complex molecular architectures. The reaction of an amine with a carbonyl group is a classic example of a carbonyl condensation reaction. youtube.com The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. youtube.com

For instance, the amino group can react with dicarbonyl compounds, acid anhydrides, or esters under certain conditions to form amides or other complex heterocyclic systems. Multicomponent reactions, where three or more reactants combine in a single step, often utilize the reactivity of an amino group with carbonyl compounds to rapidly generate molecular diversity. nih.gov For example, phthalazinone derivatives have been synthesized using multicomponent reactions involving aldehydes and other active methylene-containing compounds, highlighting the utility of carbonyl condensation chemistry in this field. nih.gov

Table 3: Examples of Carbonyl Compounds Reactive with Amines

| Reactant Class | Specific Example | Product Type | Reaction Type |

|---|---|---|---|

| Aldehyde | Benzaldehyde | Imine (Schiff Base) | Condensation |

| Ketone | Acetophenone | Imine (Schiff Base) | Condensation |

| Dicarbonyl | 2,3-Butanedione | Di-imine or Heterocycle | Condensation |

| Acid Anhydride (B1165640) | Phthalic Anhydride | Phthalamic acid / Imide | Acylation / Condensation |

| Ester | Ethyl Acetoacetate | Enamine / Amide | Condensation / Acylation |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic and heteroaromatic systems. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov For a successful SNAr reaction, two main conditions must be met: the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group (typically a halide) present on the ring. nih.gov

In the case of this compound, the heterocyclic portion of the molecule is inherently electron-deficient, making it susceptible to nucleophilic attack. However, the benzenoid ring is substituted with two electron-donating groups (amino and methyl), which deactivates it towards nucleophilic substitution. Therefore, nucleophilic substitution reactions are most likely to occur on the heterocyclic ring, particularly at the 4-position, provided a suitable leaving group is installed there. For instance, the palladium-catalyzed amination of 4-bromophthalazinones is a well-established method for synthesizing 4-aminophthalazinone derivatives. nih.gov

Direct nucleophilic substitution on the unsubstituted this compound is challenging as it lacks a conventional leaving group. Displacement of the amino group would require harsh conditions, and the displacement of a hydride ion (SNAr-H) is generally difficult unless specific reagents or reaction conditions are employed. nih.gov Studies on related nitroquinoline systems show that vicarious nucleophilic substitution (VNS) of hydrogen is possible when the ring is sufficiently activated by strong electron-withdrawing groups, a condition not met by the benzenoid ring in this molecule. nih.gov

Reactivity at the Methyl Group at the 6-Position

The methyl group attached to the benzenoid ring at the 6-position exhibits reactivity typical of a benzylic carbon, which can be exploited for further functionalization.

The benzylic protons of the methyl group can be abstracted by a strong base to form a resonance-stabilized carbanion. This anion can then react with a variety of electrophiles, allowing for the introduction of new functional groups. The stability of the benzylic anion is influenced by the electronic effects of the entire phthalazinone system. This approach provides a pathway to alkylated, acylated, or silylated derivatives at the 6-position.

Another common strategy for functionalization involves an initial halogenation step at the benzylic position, followed by nucleophilic substitution. For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation, yielding a 6-(bromomethyl) derivative. This intermediate is a versatile precursor for introducing various nucleophiles.

Table 1: Potential Functionalization Reactions of the 6-Methyl Group

| Reaction Type | Reagents | Intermediate | Product |

| Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | Benzylic Anion | 6-Alkylphthalazinone |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | Benzylic Radical | 6-(Bromomethyl)phthalazinone |

| Nucleophilic Substitution | KCN, NaOR, etc. (on brominated intermediate) | 6-(Bromomethyl)phthalazinone | 6-(Cyanomethyl)-, 6-(Alkoxymethyl)- derivatives |

The methyl group can undergo oxidation to form corresponding alcohol, aldehyde, or carboxylic acid derivatives. The outcome of the oxidation depends on the strength and type of the oxidizing agent used. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), typically oxidize benzylic methyl groups to carboxylic acids. Milder or more selective reagents would be required to isolate the alcohol or aldehyde intermediates. The presence of the amino group at the 5-position may be sensitive to strong oxidizing conditions, potentially leading to side reactions or decomposition.

Halogenation of the methyl group primarily occurs via a free-radical mechanism. mt.com This reaction is initiated by light or a radical initiator (e.g., AIBN) and typically involves reagents like N-halosuccinimides (NBS, NCS) to maintain a low concentration of the halogen. This method allows for the selective mono-, di-, or tri-halogenation of the methyl group, producing valuable synthetic intermediates. youtube.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid ring of this compound contains two electron-donating substituents, which strongly influence its reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution (SEAr): The amino group at C-5 and the methyl group at C-6 are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.org The amino group is a significantly stronger activating group than the methyl group. The positions ortho to the amino group are C-4 (part of the heterocyclic ring) and C-6 (occupied). The position para is C-7. The positions ortho to the methyl group are C-5 (occupied) and C-7. The position para is C-8. Considering the combined directing effects, electrophilic attack is strongly favored at the C-7 and C-8 positions. The powerful activating effect of the amino group makes the ring highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation under relatively mild conditions. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂ in CH₃COOH | 7-Bromo- and/or 8-Bromo- derivative |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 7-Nitro- and/or 8-Nitro- derivative |

| Sulfonation | Fuming H₂SO₄ | 7-Sulfonic acid and/or 8-Sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl- and/or 8-Acyl- derivative |

Nucleophilic Aromatic Substitution (SNAr): In contrast to electrophilic substitution, the benzenoid ring of this compound is highly deactivated towards nucleophilic attack due to the electron-donating nature of the amino and methyl groups. These substituents increase the electron density of the ring, repelling incoming nucleophiles. Therefore, nucleophilic aromatic substitution on the benzenoid portion of the molecule is generally not a feasible reaction pathway. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving Substituted Phthalazinones

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. dntb.gov.ua While this compound itself is not a direct substrate for cross-coupling, its halogenated derivatives are excellent precursors for such transformations. Following electrophilic halogenation at the C-7 or C-8 position, the resulting aryl halides can participate in a wide array of palladium-, copper-, or rhodium-catalyzed reactions.

Common cross-coupling reactions applicable to halogenated phthalazinones include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. nih.gov

C-H Activation/Functionalization: Modern methods allow for the direct functionalization of C-H bonds, often directed by a coordinating group. nih.gov In the phthalazinone system, the nitrogen atoms of the heterocyclic ring can act as directing groups to facilitate transition-metal-catalyzed C-H activation at the C-8 position. nih.gov This approach avoids the need for pre-halogenation of the substrate.

Mechanistic Studies of Key Transformation Steps

While specific mechanistic studies on this compound are not widely available, the mechanisms of the key transformations it can undergo are well-established for related structures.

Electrophilic Aromatic Substitution: The reaction proceeds via a two-step mechanism. First, the π-system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts aromaticity. In the second, fast step, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.comsemanticscholar.org

Nucleophilic Aromatic Substitution (SNAr): This reaction follows a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient ring at the carbon bearing the leaving group, forming a negatively charged Meisenheimer intermediate. This intermediate is resonance-stabilized by the electron-withdrawing groups on the ring. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov

Metal-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three main steps:

Oxidative Addition: The low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting into the Ar-X bond to form a high-valent palladium(II) complex.

Transmetalation: The organoboron reagent (R-B(OR)₂) reacts with the palladium(II) complex in the presence of a base. The R group is transferred from boron to palladium, displacing the halide.

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the final product (Ar-R) and regenerating the active palladium(0) catalyst.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the detailed reaction pathways of this compound. Based on the well-documented mechanisms of luminol (B1675438) and its derivatives, the reactions of this compound, especially its oxidation reactions leading to chemiluminescence, are expected to proceed through several key transient species.

In a typical chemiluminescent reaction, the initial step involves the deprotonation of the phthalazinone nitrogen atoms in a basic medium, followed by oxidation to form a radical anion. This radical intermediate is then believed to react with an oxidizing agent, such as hydrogen peroxide or molecular oxygen, to form a peroxide intermediate. The subsequent decomposition of this peroxide is the critical step that leads to the formation of an electronically excited state of the corresponding phthalate (B1215562) derivative, which then emits light upon relaxation to the ground state.

Table 1: Postulated Reaction Intermediates in the Oxidation of this compound

| Intermediate | Description |

| Radical Anion | Formed by the initial one-electron oxidation of the deprotonated this compound. |

| Peroxide Adduct | Resulting from the reaction of the radical anion with an oxidizing species like superoxide (B77818) or hydrogen peroxide. |

| Dioxetanone | A cyclic peroxide intermediate whose decomposition is the key step leading to the excited state product. |

| Excited-State Aminophthalate | The light-emitting species, which is the excited singlet state of the 3-amino-4-methylphthalate dianion. |

Spectroscopic techniques are instrumental in the detection and characterization of such transient species. For instance, electron paramagnetic resonance (EPR) spectroscopy can be employed to identify radical intermediates. Time-resolved fluorescence and absorption spectroscopy can provide insights into the formation and decay of excited states and other short-lived species.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of the reactions of this compound dictate the rate and feasibility of its transformations. The study of these aspects is essential for optimizing reaction conditions and understanding the underlying energy changes.

The rate of the initial oxidation step is influenced by the concentration of the base and the oxidizing agent, as well as the presence of any catalysts. The subsequent steps, including the formation and decomposition of the peroxide intermediate, also have their own kinetic parameters. The quantum yield of chemiluminescence, a measure of the efficiency of light production, is a key kinetic parameter that is dependent on the relative rates of the light

Derivatization Strategies and Functionalization of the 5 Amino 6 Methylphthalazin 1 2h One Scaffold

Introduction of Diverse Functional Groups on the Phthalazinone Ring System

Common strategies for derivatization of the broader phthalazinone class include electrophilic and nucleophilic substitution reactions. While specific examples for the 5-amino-6-methyl variant are not extensively documented, general methodologies applied to phthalazinones can be extrapolated. These include palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or amino substituents, significantly diversifying the structural landscape of the parent molecule. beilstein-journals.orgresearchgate.net The presence of the amino group on the benzene (B151609) ring portion of 5-amino-6-methylphthalazin-1(2H)-one offers a handle for further derivatization, such as acylation or alkylation, to introduce amide or substituted amine functionalities.

Chemical Modifications at the N2 and C4 Positions of the Phthalazinone Core

The N2 and C4 positions of the phthalazinone core are primary sites for chemical modification, enabling the synthesis of a large library of derivatives. beilstein-journals.orgnih.gov

N2 Position: The secondary amine at the N2 position is readily alkylated or arylated under basic conditions using various electrophiles like alkyl halides or aryl halides. This modification is crucial for modulating lipophilicity and influencing the orientation of substituents, which can affect receptor binding. For example, phthalazinone scaffolds can be N-alkylated with intermediates that bear terminal functional groups, such as amino groups, which can then be used for further conjugation. nih.gov

C4 Position: The C4 position is often targeted for introducing diversity. A common synthetic route involves the halogenation of the C4 position, typically bromination, to create a reactive intermediate. beilstein-journals.org This 4-bromo-phthalazinone can then undergo various palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, to introduce a wide range of amino and polyamino groups. beilstein-journals.orgnih.gov This method has proven effective for synthesizing 2-substituted-4-aminophthalazinones from N-substituted 4-bromophthalazinones. beilstein-journals.orgresearchgate.net

These modifications at the N2 and C4 positions are fundamental in structure-activity relationship (SAR) studies, as they allow for fine-tuning of the molecule's biological profile.

Hybrid Compound Synthesis Incorporating this compound

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.govnih.gov The this compound scaffold can be integrated with other heterocyclic systems to create novel hybrid compounds with potentially synergistic or dual-action biological activities.

The synthesis of phthalazinone-pyrazole hybrids has been an area of active research. Pyrazole (B372694) moieties are known pharmacophores with a broad spectrum of biological activities. nih.gov One established method for creating such hybrids involves a one-pot, three-component reaction. For instance, a substituted phthalazinone, a 1H-pyrazole-5-carbaldehyde, and an active methylene (B1212753) compound can react in the presence of a catalyst like L-proline to form complex pyran-linked phthalazinone-pyrazole hybrids. nih.gov Although this specific reaction has been reported for other phthalazinone derivatives, the methodology could be adapted for the this compound scaffold, provided a suitable starting material is synthesized.

The versatility of pyrazole synthesis, often involving the condensation of β-dicarbonyl compounds or their equivalents with hydrazines, offers multiple avenues for fusion with the phthalazinone core. beilstein-journals.orgnih.govbeilstein-journals.org

Oxadiazole and thiadiazole rings are important bioisosteres for ester and amide groups and are frequently incorporated into medicinal compounds to enhance their pharmacological profiles.

Oxadiazoles: Phthalazinone-oxadiazole hybrids can be synthesized from phthalazinone precursors bearing a carboxylic acid hydrazide group. This intermediate can be cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. For example, reaction with carbon disulfide followed by alkylation can lead to 5-substituted-thio-1,3,4-oxadiazole derivatives.

Thiadiazoles: Similarly, the synthesis of 1,3,4-thiadiazole (B1197879) conjugates often proceeds through a thiosemicarbazide (B42300) intermediate derived from a phthalazinone-carbohydrazide. Cyclization of the thiosemicarbazide under acidic conditions can yield the corresponding 2-amino-1,3,4-thiadiazole (B1665364) ring. Iodine-mediated cyclization of thiosemicarbazones is another effective method for preparing 2-amino-1,3,4-thiadiazole derivatives. nih.gov

The table below summarizes representative synthetic routes for these types of conjugates, which could be conceptually applied to the target scaffold.

| Hybrid Type | Key Intermediate | Typical Reagents for Cyclization | Resulting Heterocycle |

|---|---|---|---|

| Phthalazinone-Oxadiazole | Phthalazinone-carbohydrazide | Carbon disulfide, potassium hydroxide, then alkyl halide | 5-alkylthio-1,3,4-oxadiazole |

| Phthalazinone-Thiadiazole | Phthalazinone-carbohydrazide | Thiosemicarbazide formation, then acid-catalyzed cyclization | 5-substituted-1,3,4-thiadiazole |

| Phthalazinone-Thiadiazole | Thiosemicarbazone | Iodine, sodium bicarbonate | 2-Amino-5-substituted-1,3,4-thiadiazole |

Dithiocarbamates are another class of functional groups that have been successfully incorporated into the phthalazinone scaffold to create hybrid molecules. nih.gov Research has demonstrated the synthesis of two series of phthalazinone-dithiocarbamate hybrids where the dithiocarbamate (B8719985) moiety is positioned at either the N2 or C4 position of the phthalazinone core. nih.govnih.gov

The synthesis is typically achieved via a one-pot reaction involving an appropriate aminoalkyl phthalazinone derivative, carbon disulfide, and an alkylating agent such as a benzyl (B1604629) or propargyl bromide. nih.govnih.gov This approach allows for regioselective placement of the dithiocarbamate group, leading to distinct series of compounds with potentially different biological activities. nih.gov The key is the initial synthesis of the aminoalkyl phthalazinone precursor, which determines the point of attachment for the dithiocarbamate functionality.

The table below outlines the general findings from studies on phthalazinone-dithiocarbamate hybrids.

| Position of Dithiocarbamate | General Synthetic Precursor | Key Reagents | Significance |

|---|---|---|---|

| N2 Position | N2-(aminoalkyl)phthalazinone | Carbon disulfide, H3PO4, Alkyl/Benzyl halide | Creates one isomeric series of hybrids |

| C4 Position | C4-(aminoalkyl)phthalazinone | Carbon disulfide, H3PO4, Alkyl/Benzyl halide | Creates a structurally distinct isomeric series |

Regioselective Functionalization Techniques

Regioselectivity is a critical aspect of the functionalization of the this compound scaffold to ensure the synthesis of well-defined isomers and to systematically probe the SAR of the molecule.

As mentioned previously, the selective bromination of the C4 position is a key regioselective reaction that opens the door to a multitude of subsequent functionalizations via cross-coupling chemistry. beilstein-journals.org The conditions for this reaction, using reagents like potassium tribromide, are controlled to favor substitution at C4 over other positions on the benzene ring.

Furthermore, the alkylation of the phthalazinone nitrogen at N2 is generally selective over O-alkylation, particularly when using the potassium salt of the phthalazinone. beilstein-journals.org This lactam-lactim tautomerism is controlled by the reaction conditions.

For the synthesis of dithiocarbamate hybrids, the regioselectivity is dictated by the initial placement of the aminoalkyl linker, either on the N2 or C4 position, before the reaction with carbon disulfide. nih.gov This demonstrates that a multi-step synthetic sequence can be designed to achieve highly regioselective functionalization of the phthalazinone core. Such controlled synthetic strategies are essential for the rational design and development of new derivatives based on the this compound scaffold.

Strategies for Synthesis of Polysubstituted Phthalazinone Derivatives

The synthesis of polysubstituted derivatives of this compound can be approached through several strategic pathways. These strategies often involve the modification of the existing functional groups or the introduction of new substituents onto the phthalazinone ring. Key methods include N-alkylation or N-acylation at the 2-position of the phthalazinone ring, electrophilic substitution on the aromatic ring, and various transformations of the amino and methyl groups.

One common approach begins with the N-alkylation of the phthalazinone core. This reaction is typically carried out by treating the starting material with an appropriate alkyl halide in the presence of a base. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the N-2 position, which can significantly influence the biological activity of the resulting compounds.

Another important strategy involves the functionalization of the amino group at the 5-position. This can be achieved through reactions such as acylation, sulfonylation, or diazotization followed by subsequent coupling reactions. These modifications can lead to the formation of amides, sulfonamides, or azo compounds, respectively, thereby expanding the chemical diversity of the derivatives.

Furthermore, the methyl group at the 6-position can also be a target for functionalization, although this is generally more challenging. Radical halogenation followed by nucleophilic substitution can be a potential route to introduce new functional groups at this position.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of polysubstituted phthalazinones. For instance, if a halogenated precursor of this compound is available, Suzuki, Heck, or Buchwald-Hartwig coupling reactions can be employed to introduce aryl, vinyl, or amino substituents, respectively.

The following table summarizes some of the key synthetic strategies for the derivatization of the this compound scaffold.

Interactive Data Table: Synthetic Strategies for Derivatization

| Strategy | Reagents and Conditions | Position of Functionalization | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) | N-2 | N-Alkyl |

| N-Acylation | Acyl chloride or anhydride (B1165640), Base (e.g., Pyridine, Et3N) | N-2 | N-Acyl |

| Amino Group Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) | C-5 (Amino) | Amide |

| Amino Group Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine) | C-5 (Amino) | Sulfonamide |

| Diazotization & Azo Coupling | NaNO2, HCl; followed by a coupling agent (e.g., phenol, aniline (B41778) derivative) | C-5 (Amino) | Azo |

Detailed research findings on the synthesis of specific polysubstituted derivatives are often documented with reaction yields and characterization data. The table below presents hypothetical yet chemically plausible research findings for the synthesis of various derivatives of this compound.

Interactive Data Table: Research Findings on the Synthesis of Polysubstituted Derivatives

| Derivative Name | Starting Material | Reagents | Yield (%) |

| 2-Ethyl-5-amino-6-methylphthalazin-1(2H)-one | This compound | Ethyl iodide, K2CO3 | 85 |

| N-(6-methyl-1-oxo-1,2-dihydrophthalazin-5-yl)acetamide | This compound | Acetic anhydride, Pyridine | 92 |

| 5-Amino-6-methyl-2-(phenylmethyl)phthalazin-1(2H)-one | This compound | Benzyl bromide, NaH | 78 |

| N-(6-methyl-1-oxo-1,2-dihydrophthalazin-5-yl)benzenesulfonamide | This compound | Benzenesulfonyl chloride, Pyridine | 88 |

Spectroscopic and Structural Characterization of 5 Amino 6 Methylphthalazin 1 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of organic molecules. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides intricate details about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5-amino-6-methylphthalazin-1(2H)-one, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, the methyl group protons, and the N-H proton of the phthalazinone ring. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino and methyl substituents, as well as the heterocyclic ring system. The integration of the signals provides a ratio of the number of protons in each unique environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of neighboring protons. For instance, a doublet or a multiplet for an aromatic proton would suggest the presence of adjacent protons. The amino group protons may appear as a broad singlet, and their chemical shift can be dependent on the solvent and concentration. The methyl group protons would typically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for Amino-Substituted Phthalazinone Derivatives

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Ar-H | 8.50–7.53 | m | - |

| NH (amide) | 4.67 | t | 5.4 |

Note: Data is based on a representative phthalazinone derivative and may vary for this compound. beilstein-journals.org

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. For example, the carbonyl carbon of the phthalazinone ring is expected to resonate at a significantly downfield chemical shift (typically in the range of 155-165 ppm) due to the deshielding effect of the double-bonded oxygen atom. The aromatic carbons will appear in the region of approximately 120-150 ppm, with the carbons attached to the amino and methyl groups showing characteristic shifts influenced by these substituents. The methyl carbon will appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for Amino-Substituted Phthalazinone Derivatives

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C=O | 157.0 |

| Ar-C | 143.4–120.6 |

Note: Data is based on a representative phthalazinone derivative and may vary for this compound. beilstein-journals.org

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is often not possible from one-dimensional spectra alone.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.eduemerypharma.com For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons by showing cross-peaks between adjacent protons on the benzene (B151609) ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms to which they are directly attached (¹H-¹³C). sdsu.eduyoutube.com This technique would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl carbon in the ¹³C NMR spectrum by correlating them with their attached protons in the ¹H NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduemerypharma.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For this compound, HMBC correlations would be expected between the methyl protons and the adjacent aromatic carbon, as well as between the N-H proton and the neighboring carbonyl and aromatic carbons. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. The IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibrations of the amino group and the amide N-H would appear in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the lactam (cyclic amide) in the phthalazinone ring is a strong and characteristic absorption, typically observed in the range of 1630-1680 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region, and the C-N stretching vibrations would also be present.

Table 3: Characteristic IR Absorption Bands for Phthalazinone Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H (amine/amide) | 3352-3344 |

| C=O (lactam) | 1655-1634 |

Note: Data is based on representative phthalazinone derivatives and may vary for this compound. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable clues about the structure of the molecule.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. nih.gov By comparing the experimentally determined exact mass with the calculated mass for a proposed molecular formula, the elemental composition can be confirmed with a high degree of confidence. For this compound (C₉H₉N₃O), HRMS would be able to confirm this molecular formula by providing a highly accurate mass measurement of its molecular ion. beilstein-journals.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for this compound, the molecule would first be ionized, commonly forming a protonated molecule [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The analysis of the fragmentation pattern provides a wealth of structural information. For this compound, characteristic losses would be anticipated, such as the elimination of small neutral molecules like ammonia (B1221849) (NH₃) from the amino group, carbon monoxide (CO) from the lactam ring, or a methyl radical (•CH₃). The precise masses of the resulting fragment ions would allow for the confirmation of the compound's connectivity and the elucidation of its gas-phase ion chemistry. A hypothetical fragmentation pathway could be proposed and studied to understand the stability of different parts of the molecule.

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy | Product Ion (m/z) | Plausible Neutral Loss |

| [M+H]⁺ | Variable | Fragment A | e.g., NH₃ |

| [M+H]⁺ | Variable | Fragment B | e.g., CO |

| [M+H]⁺ | Variable | Fragment C | e.g., •CH₃ |

| Fragment A | Variable | Fragment D | Further fragmentation |

This table represents a template for the expected data from an MS/MS experiment. The actual m/z values and neutral losses would need to be determined experimentally.

Single Crystal X-Ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would be required. This crystal would be irradiated with a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed.

The analysis of the diffraction data would yield detailed information about the molecule's solid-state structure, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the molecular geometry.

Torsional Angles: Information about the conformation of the molecule.

Intermolecular Interactions: The presence and nature of non-covalent interactions such as hydrogen bonding (e.g., between the amino group and the carbonyl oxygen of a neighboring molecule) and π-π stacking, which govern the crystal packing.

This data would provide an unambiguous confirmation of the compound's structure and insights into its solid-state properties.

Table 2: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| Bond Lengths | e.g., C-N, C=O, C-C (Å) |

| Bond Angles | e.g., N-C=O, C-N-H (°) |

| Hydrogen Bonds | Donor-H···Acceptor distances and angles |

This table outlines the typical parameters obtained from a single-crystal X-ray diffraction study. Specific values are contingent on successful crystallization and data collection.

Elemental Analysis (CHN) for Purity and Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₉H₉N₃O), the theoretical percentages of C, H, and N can be calculated based on its molecular formula.

The experimental values obtained from the CHN analyzer should closely match the theoretical values. A significant deviation between the experimental and theoretical percentages would suggest the presence of impurities or that the incorrect structure has been assigned.

Table 3: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 61.70 | To be determined |

| Hydrogen (H) | 5.18 | To be determined |

| Nitrogen (N) | 23.99 | To be determined |

The theoretical percentages are calculated based on the molecular formula C₉H₉N₃O. Experimental values are required for comparison.

Computational Chemistry and Molecular Modeling Studies of 5 Amino 6 Methylphthalazin 1 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations can predict molecular geometry, energy levels, and reactivity, providing a foundational understanding of a compound's chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. Applications of DFT to 5-amino-6-methylphthalazin-1(2H)-one would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. Such studies would also yield key electronic properties like total energy, dipole moment, and the distribution of electron density. While DFT has been applied to the general phthalazinone core to study tautomeric stability, specific calculations detailing the optimized structural parameters (bond lengths and angles) for this compound are not available in published literature.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following table is for illustrative purposes only, as specific data is not available in published literature.)

| Property | Value |

| Optimized Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Point Group Symmetry | Data not available |

Molecular orbital (MO) analysis, often performed following DFT calculations, provides crucial information about a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. Analysis of the spatial distribution of these orbitals on the this compound structure would reveal the most likely sites for electrophilic and nucleophilic attack. Specific HOMO-LUMO energy values and their energy gap for this compound have not been reported.

Table 2: Illustrative Molecular Orbital Energy Data (Note: The following table is for illustrative purposes only, as specific data is not available in published literature.)

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Docking Simulations for Ligand-Receptor Interactions (Purely theoretical interaction models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.